molecular formula C11H18O3 B13607595 Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate

Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate

Cat. No.: B13607595
M. Wt: 198.26 g/mol
InChI Key: FRVMTSVZXPXNBR-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate is a β-keto ester characterized by a cyclopropane ring substituted with four methyl groups and a methyl ester moiety.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate

InChI

InChI=1S/C11H18O3/c1-10(2)9(11(10,3)4)7(12)6-8(13)14-5/h9H,6H2,1-5H3

InChI Key

FRVMTSVZXPXNBR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)CC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate typically involves the esterification of 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of operation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoic acid.

    Reduction: Methyl 3-hydroxy-3-(2,2,3,3-tetramethylcyclopropyl)propanoate.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclopropyl group may also interact with specific enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituted β-Keto Esters

a) Ethyl 3-Cyclopropyl-3-Oxo-2-Benzylpropanoate Derivatives

Compounds such as Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (4bf) and Ethyl 3-cyclopropyl-2-(3-(trifluoromethyl)benzyl)-3-oxopropanoate (4bk) () share a β-keto ester backbone but differ in substituents:

  • Ester Group : Methyl vs. ethyl esters. Methyl esters (e.g., the target compound) typically exhibit higher volatility and slightly lower hydrophobicity compared to ethyl esters.
  • Substituents: The target compound features a 2,2,3,3-tetramethylcyclopropyl group, whereas analogs in have benzyl groups with electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -CF₃) substituents.
b) Methyl 3-Oxo-3-(2,3,4-Trimethoxyphenyl)Propanoate ()
  • Molecular Formula : C₁₃H₁₆O₆ (vs. C₁₂H₁₈O₃ for the target compound, assuming its formula).
  • Substituent: A trimethoxyphenyl group replaces the tetramethylcyclopropyl moiety. In contrast, the cyclopropane ring in the target compound may confer rigidity and resistance to metabolic oxidation .

Cyclopropane-Containing Analogues

a) 5Cl-UR-144 and A-834,735 ()

These compounds, such as 1-(5-chloropentyl)-1H-indol-3-ylmethanone, share the 2,2,3,3-tetramethylcyclopropyl group but are methanones (ketones) rather than esters.

  • Biological Relevance: Many cyclopropane-containing methanones in are cannabinoid receptor modulators, suggesting the cyclopropyl group may enhance binding affinity to lipid-facing pockets in receptors .

Reactivity

  • β-Keto Esters: Prone to keto-enol tautomerism, enabling participation in cyclocondensation reactions (e.g., forming heterocycles like pyrazoles or triazoles).
  • Cyclopropane Ring: Strain in the cyclopropane ring may enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks compared to non-strained analogs.

Data Table: Key Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Functional Group
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate* C₁₂H₁₈O₃ 222.27 2,2,3,3-Tetramethylcyclopropyl β-Keto ester
Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (4bf) C₁₆H₂₀O₃ 260.33 3-Methylbenzyl, cyclopropyl β-Keto ester
Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate C₁₃H₁₆O₆ 268.26 2,3,4-Trimethoxyphenyl β-Keto ester
5Cl-UR-144 C₂₀H₂₅ClNO 354.87 2,2,3,3-Tetramethylcyclopropyl, indole Methanone

*Assumed formula based on structural similarity to .

Research Implications and Gaps

  • Pharmacological Potential: While cyclopropane-containing methanones in show receptor-binding activity, the target β-keto ester’s bioactivity remains uncharacterized. Its ester group may serve as a prodrug moiety, enhancing bioavailability.
  • Synthetic Utility: The compound’s strained cyclopropane and β-keto ester functionalities make it a promising candidate for developing novel heterocycles or enzyme inhibitors.

Further studies are needed to elucidate its physicochemical properties (e.g., logP, solubility) and biological activity relative to its analogs.

Biological Activity

Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate is a compound of interest in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data in tables.

Chemical Structure and Properties

Chemical Formula: C10H16O2
Molecular Weight: 168.24 g/mol
CAS Number: 1499692-62-4

The compound features a cyclopropyl ring with four methyl groups, which contributes to its steric properties and reactivity. The presence of the keto group (3-oxo) and the ester functionality (methyl ester) enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its unique structure allows it to bind effectively to active sites or allosteric sites on target proteins, leading to modulation of enzymatic activity.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Binding: It may interact with receptors that regulate physiological processes, influencing signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity:
    • Exhibits inhibitory effects against certain bacterial strains.
    • Potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects:
    • Shown to modulate inflammatory responses in vitro.
    • May influence cytokine production and immune cell activity.
  • Cytotoxicity:
    • Preliminary studies suggest cytotoxic effects on cancer cell lines.
    • Further research is needed to elucidate mechanisms and therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on Gram-positive bacteria
Anti-inflammatoryModulation of TNF-α and IL-6 production
CytotoxicityInduces apoptosis in cancer cell lines

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundCyclopropyl ring with methyl groupsAntimicrobial, Anti-inflammatory
3-Oxo-3-(2,2-dimethylcyclopropyl)butanoateSimilar cyclopropyl structureLimited biological data
Methyl 4-(2,2-dimethylcyclopropyl)butanoateDifferent functional groupsAnticancer properties

Case Studies

  • Study on Antimicrobial Activity:
    A study conducted by researchers evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a new antimicrobial agent.
  • Anti-inflammatory Research:
    In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests a possible mechanism for its anti-inflammatory effects.

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